molecular formula C9H10INO B1222208 N-Benzyliodoacetamide CAS No. 64297-96-7

N-Benzyliodoacetamide

Cat. No.: B1222208
CAS No.: 64297-96-7
M. Wt: 275.09 g/mol
InChI Key: XPAMOMHSMMPECG-UHFFFAOYSA-N
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Description

N-Benzyliodoacetamide (IUPAC name: 2-iodo-N-(phenylmethyl)acetamide) is an organoiodine compound with the molecular formula C₉H₁₀INO and a molecular mass of 275.089 g/mol . Its structure comprises a benzyl group (C₆H₅CH₂–) attached to the nitrogen of an acetamide backbone, with an iodine atom substituted at the α-carbon (Figure 1). This iodine substitution confers unique reactivity, particularly in alkylation and nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical research. The compound is cataloged under CAS RN 64297-96-7 and ChemSpider ID 166467 .

Properties

IUPAC Name

N-benzyl-2-iodoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAMOMHSMMPECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214522
Record name Betsamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-96-7
Record name Betsamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC134501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Betsamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80214522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Iodo vs. Chloro Substitution : The iodine atom in this compound has a larger atomic radius and weaker C–I bond (vs. C–Cl in N-Benzyl-2-chloroacetamide), enhancing its leaving-group ability in SN2 reactions .
  • Ketone Functionality: N-Benzylacetoacetamide’s 3-oxo group enables keto-enol tautomerism, broadening its utility in coordination chemistry and catalysis .
  • Simplified Backbone : Benzeneacetamide lacks the benzyl group, reducing steric hindrance and altering solubility in polar solvents .
2.4 Research Findings
  • Crystal Packing : Chloroacetamide derivatives (e.g., N-Benzyl-2-chloroacetamide) exhibit hydrogen-bonded chains in crystal structures, influencing solubility . Similar studies for this compound are lacking but hypothesized to show weaker intermolecular forces due to iodine’s size.
  • Pharmacological Relevance: N-Benzylacetamide’s role in lacosamide monographs highlights regulatory acceptance, whereas iodo derivatives are explored for radiopharmaceuticals .

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